molecular formula C12H17NO3 B2618934 3-((4-Methoxybenzyl)amino)butanoic acid CAS No. 1154387-80-0

3-((4-Methoxybenzyl)amino)butanoic acid

Cat. No.: B2618934
CAS No.: 1154387-80-0
M. Wt: 223.272
InChI Key: YNUHYYDICLMGFF-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)amino)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a methoxybenzyl group attached to an amino butanoic acid backbone

Safety and Hazards

The safety data sheet for a similar compound, ®-3-Amino-4-(2,4,5-Trifluoro-Phenyl)-Butanoic Acid Hydrochloride, suggests that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)amino)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and butanoic acid derivatives.

    Condensation Reaction: The 4-methoxybenzylamine is reacted with a butanoic acid derivative under acidic or basic conditions to form the desired product. Common reagents used in this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-((4-methoxybenzyl)amino)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Methoxybenzyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: Lacks the methoxybenzyl group, resulting in different chemical properties and reactivity.

    4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the butanoic acid moiety.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(7-12(14)15)13-8-10-3-5-11(16-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUHYYDICLMGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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